molecular formula C9H6ClN3 B1413717 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2167840-38-0

6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1413717
CAS No.: 2167840-38-0
M. Wt: 191.62 g/mol
InChI Key: BHCBWEQPOKAJMS-UHFFFAOYSA-N
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Description

6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 7, and a nitrile group at position 7. Its molecular formula is C₉H₆ClN₃, with a molecular weight of 191.62 g/mol and a CAS registry number of 2167840-38-0 .

Properties

IUPAC Name

6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-6-7(4-11)9-12-2-3-13(9)5-8(6)10/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBWEQPOKAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves large-scale condensation reactions using automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic and Steric Effects : Chlorine and methyl groups in the target compound (6-Chloro-7-methyl) may provide moderate steric hindrance and electron-withdrawing effects, contrasting with bulkier aryl or indolyl groups in analogues like 5k and 6 , which enhance tubulin-binding affinity .
  • Bioisosteric Replacements : Compounds like 5k replace the cis-olefin of combretastatin A-4 (CA-4) with the imidazo[1,2-a]pyridine-8-carbonitrile scaffold, mimicking the spatial arrangement required for colchicine-site binding .

Biological Activity

6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile (CMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a chlorine atom and a nitrile group in its structure enhances its potential as a scaffold for drug development targeting various diseases, including tuberculosis and cancer.

Chemical Structure and Properties

The molecular formula of CMIPC is C9H6ClN3, with a molecular weight of 195.62 g/mol. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
IUPAC Name6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Molecular FormulaC9H6ClN3
Molecular Weight195.62 g/mol
CAS Number2167840-38-0

CMIPC exhibits its biological activity through interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and catalysis. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the anti-mycobacterial properties of CMIPC. In particular, it has shown promising activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from the imidazo[1,2-a]pyridine series have been evaluated for their minimum inhibitory concentration (MIC) against Mtb strains.

CompoundMIC (μM)Activity
CMIPC0.10 - 0.19Effective against H37Rv strain
Compound 150.05 - 1.5Active against MDR and XDR strains

These findings suggest that CMIPC could serve as a lead compound in the development of new anti-tuberculosis drugs.

Anti-Cancer Activity

In addition to its anti-mycobacterial properties, CMIPC has been investigated for its potential anti-cancer effects. Studies indicate that imidazo[1,2-a]pyridine derivatives can exhibit cytotoxicity against various cancer cell lines. The exact mechanism involves the inhibition of specific pathways critical for cancer cell survival.

Study on Anti-Tuberculosis Activity

A significant study evaluated the anti-tuberculosis activity of CMIPC and related compounds. The research demonstrated that modifications at specific positions on the imidazo[1,2-a]pyridine ring could enhance or diminish activity:

  • Compound 15 : Showed excellent anti-TB activity (MIC = 0.10 - 0.19 μM).
  • Compound 16 : A modification with a chloro group resulted in a two-fold decrease in activity compared to its methyl counterpart.

This study illustrates the importance of structural modifications in optimizing biological activity.

Pharmacokinetic Profile

Preliminary pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of CMIPC:

ParameterValue
Plasma Protein Binding (%)99.89 (human)
CYP Inhibition (%)CYP2C19: 45.2
hERG IC50 (μM)>10

These studies indicate that while CMIPC has high protein binding capabilities, it may require further optimization to improve its metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Reactant of Route 2
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6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

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